molecular formula C10H9IN2O2 B1589215 Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 292858-07-2

Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1589215
M. Wt: 316.09 g/mol
InChI Key: JVTBABJAZWPLGS-UHFFFAOYSA-N
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Description

Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a type of imidazo[1,2-a]pyridine compound . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring, was obtained by a three-step reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory (DFT). For example, the negative potential region, usually related to the lone pair of electronegative atoms, was found to be mainly distributed in the O atom of the ester group .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound . Imidazo[1,2-a]pyridines, to which this compound belongs, are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

One specific scientific field where this compound could potentially be applied is in the development of antituberculosis agents . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

While specific applications of “Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate” are not readily available in the search results, the compound belongs to a class of compounds known as imidazo[1,2-a]pyridines, which have been recognized for their wide range of applications in medicinal chemistry .

  • Antituberculosis Agents
    • Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

While specific applications of “Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate” are not readily available in the search results, the compound belongs to a class of compounds known as imidazo[1,2-a]pyridines, which have been recognized for their wide range of applications in medicinal chemistry .

  • Antituberculosis Agents
    • Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Therefore, the development of new therapeutic options based on this scaffold could be a promising future direction.

properties

IUPAC Name

ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTBABJAZWPLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441887
Record name Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

292858-07-2
Record name Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.405 g (12.16 mmol) of ethyl imidazo[1,2-a]pyridine-2-carboxylate were dissolved in 60 ml of acetonitrile with magnetic stirring, to this solution were added 3.01 g (13.38 mmol) of N-iodosuccinimide. The mixture was stirred at r.t. for 1 h. The reaction mixture was treated with 50 ml of 100 mg/ml Na2S2O5 aqueous solution. The aqueous phase was extracted with 2×100 ml of ethyl acetate. The aqueous phase was neutralized by adding NaHCO3 portionwise and then extracted with 3×100 ml of ethyl acetate. The whole of the organic phases was combined and then washed with 200 ml of a saturated NaCl aqueous solution, and then dried on Na2SO4 which was then removed by filtration. The obtained filtrate was concentrated in vacuo in order to obtain 1.59 g (yield=41%) of ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate as a pale yellow solid. LC-MS: m/z=317 (MH+); UV purity at 254 nm=99%. 1H NMR (300 MHz, DMSO) δ 8.45 (d, J=6.9 Hz, 1H), 7.66 (d, J=9.1 Hz, 1H), 7.46 (d, J=7.0 Hz, 1H), 7.15 (d, J=6.6 Hz, 1H), 4.30 (d, J=7.1 Hz, 2H), 1.36 (d, J=7.1 Hz, 3H).
Quantity
2.405 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate

Citations

For This Compound
6
Citations
C Enguehard, JL Renou, V Collot… - The Journal of …, 2000 - ACS Publications
The influence of base and solvent in Suzuki cross-coupling reaction on various 2-substituted-3-iodoimidazo[1,2-a]pyridines was reported. The reactivity was largely influenced by nature …
Number of citations: 126 pubs.acs.org
PVS Ramya, L Guntuku, S Angapelly, CS Digwal… - European journal of …, 2018 - Elsevier
With an aim to develop new curcumin inspired analogues as potent anticancer agents, we synthesized a series of (1E,4E)-1-phenyl-5-(3-phenylimidazo[1,2-a]pyridin-2-yl)penta-1,4-dien…
Number of citations: 43 www.sciencedirect.com
R Oudot, P Costes, H Allouchi, M Pouvreau, M Abarbri… - Tetrahedron, 2011 - Elsevier
Dipyrido[1,2-a:3′,4′-d]imidazole derivatives can be readily synthetized from various 3-alkyne-2-cyanoimidazo[1,2-a]pyridines via an efficient Grignard reagent-promoted 6-endo-dig …
Number of citations: 10 www.sciencedirect.com
Z Bahlaouan, M Abarbri, A Duchêne… - Organic & …, 2011 - pubs.rsc.org
A general and efficient Cu(I)-mediated cross-coupling and heterocyclization reaction of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, and terminal alkynes was developed under very …
Number of citations: 19 pubs.rsc.org
C Enguehard‐Gueiffier, C Croix, M Hervet… - Helvetica Chimica …, 2007 - Wiley Online Library
A systematic study on the Stille and Sonogashira cross‐coupling of iodinated imidazo[1,2‐a]pyridines was performed, permitting the preparation of various vinyl‐, ethynyl‐, and allenyl‐…
Number of citations: 26 onlinelibrary.wiley.com
PO Delaye, M Pénichon, L Boudesocque-Delaye… - …, 2018 - thieme-connect.com
Herein, we present the first Suzuki–Miyaura cross-coupling in a sustainable natural deep eutectic solvent (NaDES) applied to biologically relevant imidazo-fused scaffolds imidazo[1,2-a]…
Number of citations: 14 www.thieme-connect.com

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